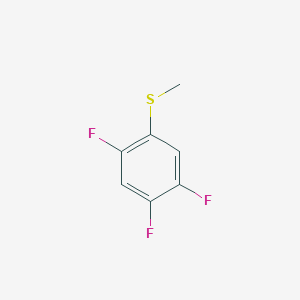

2,4,5-Trifluorothioanisole

Descripción general

Descripción

Synthesis Analysis

TFMA is typically synthesized by reacting 2,4,5-trifluorobenzene with thionyl chloride and sulfur. The reaction produces TFMA along with hydrogen chloride gas and sulfur dioxide.Chemical Reactions Analysis

TFMA is commonly used as a reagent in organic synthesis, particularly for the introduction of trifluoromethylthio groups into a range of organic compounds. It is also used as a precursor for the synthesis of other compounds, such as 2,4,5-trifluorobenzenethiol.Aplicaciones Científicas De Investigación

Herbicidal Activity

2,4,5-Trifluorothioanisole derivatives have been investigated for their potential as herbicides. A study by Cai et al. (2022) synthesized and evaluated α-trifluorothioanisole derivatives containing phenylpyridine moieties. These compounds showed significant inhibitory activity against various broadleaf weeds, suggesting potential as effective herbicide candidates.

Synthesis in Pharmaceutical Industry

The synthesis of 2,4,5-trifluorobenzoic acid, closely related to 2,4,5-Trifluorothioanisole, is significant in the pharmaceutical industry. Deng et al. (2015) developed a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, emphasizing its value as a synthetic intermediate in pharmaceuticals and material science.

Fluorination Effects on Molecular Structure

The impact of fluorination on molecular structure has been studied, with relevance to compounds like 2,4,5-Trifluorothioanisole. Jin et al. (2018) investigated the rotational spectrum of trifluorothioanisole, highlighting the conformational changes due to trifluorination. This research provides insights into how fluorination affects the physical properties of such molecules.

Development of Bioactive Compounds

Research into the synthetic, physical, and chemical properties of 1,2,4-triazoles, a class of compounds related to 2,4,5-Trifluorothioanisole, has been conducted with a focus on developing bioactive compounds for pharmaceutical applications. Kaplaushenko et al. (2016) discussed the synthesis and potential pharmacological properties of these compounds, indicating their importance in drug development.

Molecular Electrostatic Surface Potentials

The fluorination of molecules like 2,4,5-Trifluorothioanisole can significantly alter their electron distribution. Studies like those by Jin et al. (2018) reveal changes in molecular electrostatic surface potentials due to trifluorination, which is crucial for understanding the reactivity and interaction of these molecules.

Adsorption Behavior and Environmental Impact

The adsorption behavior of related compounds, such as 2,4,5-trichlorophenoxy acetic acid, on specific surfaces has been studied for its environmental impact. For example, Khan and Akhtar (2011) examined the adsorption of this herbicide on poly-o-toluidine Zr(IV) phosphate, a study that can be extrapolated to understand similar behaviors in 2,4,5-Trifluorothioanisole derivatives.

Safety and Hazards

In animal studies, exposure to TFMA has been associated with liver and lung toxicity. TFMA is classified as a hazardous material by the United States Environmental Protection Agency (EPA) due to its potential health effects.

Direcciones Futuras

Future directions for research on 2,4,5-Trifluorothioanisole could include further investigation into its potential use as a catalyst in chemical reactions, development of safer and more efficient synthetic methods for TFMA and related compounds, and exploration of the use of TFMA and related compounds in environmental remediation.

Relevant Papers A paper titled “Synthesis of Novel α -Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity” discusses the design, synthesis, and identification of a range of phenylpyridine-moiety-containing α-trifluorothioanisole derivatives via NMR and HRMS . Preliminary screening of greenhouse-based herbicidal activity revealed that compound 5a exhibited >85% inhibitory activity against broadleaf weeds Amaranthus retroflexus, Abutilon theophrasti, and Eclipta prostrate at 37.5 g a.i./hm2, which was slightly superior to that of fomesafen . The study suggests that compound 5a could be further optimized as an herbicide candidate to control various broadleaf weeds .

Propiedades

IUPAC Name |

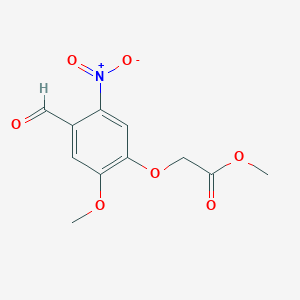

1,2,4-trifluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRKZFKNYGRFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675066 | |

| Record name | 1,2,4-Trifluoro-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluorothioanisole | |

CAS RN |

54378-74-4 | |

| Record name | 1,2,4-Trifluoro-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1420368.png)

![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)

![[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine](/img/structure/B1420375.png)

![2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole](/img/structure/B1420380.png)

![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)